molecular formula C21H23ClN2O2 B1681770 Strychnine hydrochloride CAS No. 1421-86-9

Strychnine hydrochloride

Cat. No.: B1681770
CAS No.: 1421-86-9
M. Wt: 370.9 g/mol
InChI Key: VLXYTKMPCOQKEM-ZEYGOCRCSA-N
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Mechanism of Action

Target of Action

Strychnine hydrochloride primarily targets the glycine receptors (GlyRs) in the central nervous system . GlyRs are inhibitory neurotransmitter receptors that play a crucial role in the transmission of nerve signals in the brain. By binding to these receptors, strychnine affects the normal functioning of the nervous system .

Mode of Action

Strychnine acts as an antagonist at the glycine receptors . It competes with the inhibitory neurotransmitter glycine for the same binding site on the GlyRs . This competition disrupts the normal inhibitory control that glycine has over nerve signal transmission, leading to an over-excitation of the neurons .

Biochemical Pathways

The primary biochemical pathway affected by strychnine is the G protein-coupled receptor signaling pathway . This pathway is crucial for transmitting signals from various stimuli outside the cell to the inside. Disruption of this pathway by strychnine leads to over-excitation of the neurons and the associated symptoms of strychnine poisoning .

Pharmacokinetics

Strychnine is rapidly metabolized by the liver microsomal enzyme system, which requires NADPH and O2 . It is known that strychnine has high gastrointestinal tract absorption and can cross the blood-brain barrier .

Result of Action

The primary result of strychnine’s action is the induction of muscular convulsions . These convulsions are due to the over-excitation of the neurons caused by the disruption of glycine’s inhibitory control over nerve signal transmission . In severe cases, these convulsions can lead to respiratory failure and death .

Action Environment

The action of strychnine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the absorption and metabolism of strychnine . Additionally, the pH of the environment can influence the stability and efficacy of strychnine . More research is needed to fully understand the impact of environmental factors on the action of strychnine.

Biochemical Analysis

Biochemical Properties

Strychnine hydrochloride acts as an antagonist to the inhibitory neurotransmitter glycine at glycine receptors (GlyRs) in the central nervous system . By binding to these receptors, it prevents glycine from exerting its inhibitory effects, leading to an excitatory state . This interaction primarily affects motor neurons, resulting in increased reflex excitability and muscle contractions . Additionally, this compound can interact with nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors, further contributing to its neurotoxic effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily targets motor neurons in the spinal cord, leading to uncontrolled muscle contractions and convulsions . The compound disrupts normal cell signaling pathways by inhibiting glycine receptors, which are crucial for regulating motor neuron activity . This inhibition results in hyperexcitation of neurons, leading to severe muscle spasms and potentially fatal convulsions . This compound also affects gene expression by altering the activity of transcription factors involved in neuronal signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glycine receptors on motor neurons . This binding prevents glycine from activating the receptors, leading to a loss of inhibitory control over motor neuron activity . The compound’s antagonistic action at glycine receptors results in continuous neuronal firing and muscle contractions . Additionally, this compound can inhibit acetylcholine receptors, further contributing to its neurotoxic effects . These interactions disrupt normal neurotransmission and lead to the characteristic symptoms of strychnine poisoning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is rapidly absorbed and distributed throughout the body, with peak effects occurring within 15 to 60 minutes of exposure . This compound is metabolized in the liver and excreted in the urine . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function . Chronic exposure to this compound can lead to cumulative toxicity, affecting liver and kidney function as well as the central nervous system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild agitation and muscle stiffness . Higher doses result in severe convulsions, respiratory failure, and death . The median lethal dose (LD50) of this compound is approximately 0.5-1 mg/kg in dogs, cattle, horses, and pigs, and 2 mg/kg in cats . These dosage-dependent effects highlight the compound’s high toxicity and narrow therapeutic window .

Metabolic Pathways

This compound is metabolized primarily in the liver by microsomal enzymes . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted in the urine . The metabolic pathways involved in this compound metabolism include hydroxylation, demethylation, and conjugation reactions . These metabolic processes influence the compound’s toxicity and duration of action .

Transport and Distribution

This compound is rapidly absorbed and distributed throughout the body following exposure . The highest concentrations of the compound are found in the blood, liver, and kidneys . This compound can cross the blood-brain barrier, allowing it to exert its neurotoxic effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity and ability to bind to plasma proteins .

Subcellular Localization

Within cells, this compound primarily localizes to the cytoplasm and nucleus . The compound’s subcellular distribution is influenced by its ability to interact with intracellular proteins and organelles . This compound can affect the localization and clustering of glycine receptors at the postsynaptic membrane, disrupting normal synaptic function . These subcellular interactions contribute to the compound’s neurotoxic effects and its ability to induce convulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strychnine hydrochloride involves several complex steps. The initial step is the extraction of strychnine from the seeds of the Strychnos nux-vomica tree. This is followed by a series of chemical reactions to convert strychnine into its hydrochloride form. One common method involves the reaction of strychnine with hydrochloric acid under controlled conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The seeds of the Strychnos nux-vomica tree are first ground and then subjected to solvent extraction to isolate strychnine. The isolated strychnine is then reacted with hydrochloric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Strychnine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Strychnine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is used to study the function of glycine receptors in the nervous system.

    Medicine: Historically, it was used as a stimulant and to treat certain medical conditions, although its use has been largely discontinued due to its toxicity.

    Industry: this compound is used in the production of pesticides and rodenticides

Comparison with Similar Compounds

    Brucine: Another alkaloid derived from the Strychnos nux-vomica tree, but less toxic than strychnine.

    Curare: A plant-derived alkaloid that also acts as a neurotoxin but works by blocking acetylcholine receptors at the neuromuscular junction.

    Nicotine: An alkaloid found in tobacco that acts on nicotinic acetylcholine receptors.

Uniqueness: Strychnine hydrochloride is unique due to its high toxicity and specific mechanism of action as a glycine receptor antagonist. Unlike other similar compounds, it causes severe convulsions and muscle spasms, making it highly dangerous .

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXYTKMPCOQKEM-ZEYGOCRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274154
Record name Strychnine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-86-9
Record name Strychnidin-10-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strychnine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strychnine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STRYCHNINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651U398A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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